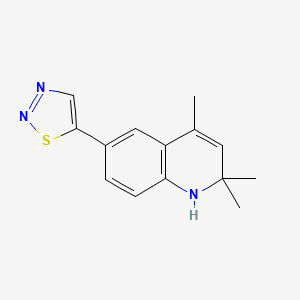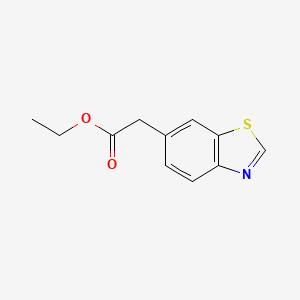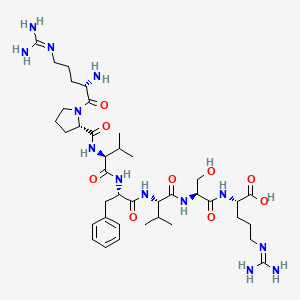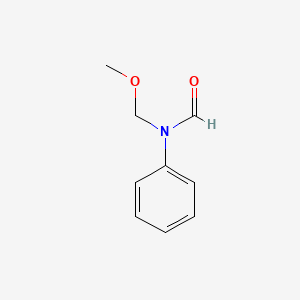![molecular formula C24H39P B14258939 1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole CAS No. 232923-66-9](/img/structure/B14258939.png)
1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole is a complex organophosphorus compound known for its unique structural and chemical properties. This compound features a phosphole ring, which is a five-membered ring containing phosphorus, and is substituted with a 3,5-di-tert-butylphenyl group and a 3,6,6-trimethyl group. The presence of bulky tert-butyl groups provides steric hindrance, which can influence the compound’s reactivity and stability.
Méthodes De Préparation
The synthesis of 1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole typically involves the following steps:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphole compound.
From Metallated Phosphines: Metallated phosphines can be used as intermediates in the synthesis of phosphole derivatives.
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine hydrides to unsaturated compounds to form the phosphole ring.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to form phospholes.
C–P Coupling Reactions: Carbon-phosphorus coupling reactions are another route to synthesize phosphole derivatives.
Analyse Des Réactions Chimiques
1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Coupling Reactions: Carbon-phosphorus coupling reactions can be used to form new phosphole derivatives.
Common reagents used in these reactions include halogenophosphines, organometallic reagents, and various oxidizing and reducing agents . The major products formed from these reactions are typically phosphine oxides, substituted phospholes, and coupled phosphole derivatives .
Applications De Recherche Scientifique
1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole involves its interaction with molecular targets and pathways. The compound can act as a ligand, coordinating with metal centers in catalytic processes . Its bulky tert-butyl groups provide steric protection, influencing the reactivity and stability of the compound . The phosphole ring can participate in various chemical reactions, contributing to the compound’s overall mechanism of action .
Comparaison Avec Des Composés Similaires
1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole can be compared with other similar compounds, such as:
- 3-Methyl-1-(2,4,6-tri-tert-butylphenyl)phosphole
- 1-Bis(trimethylsilyl)methyl-3,5-trimethylsilyl-1H-1,2,4-triphosphole
- 1-(2,4,6-Tri-tert-butylphenyl)-1H-1,2-diphosphole
These compounds share similar structural features, such as the presence of bulky tert-butyl groups and phosphole rings. this compound is unique due to its specific substitution pattern and the presence of a trimethyl group on the phosphole ring, which can influence its reactivity and applications .
Propriétés
Numéro CAS |
232923-66-9 |
|---|---|
Formule moléculaire |
C24H39P |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
1-(3,5-ditert-butylphenyl)-3,6,6-trimethyl-2,3,3a,4,5,6a-hexahydrocyclopenta[b]phosphole |
InChI |
InChI=1S/C24H39P/c1-16-15-25(21-20(16)10-11-24(21,8)9)19-13-17(22(2,3)4)12-18(14-19)23(5,6)7/h12-14,16,20-21H,10-11,15H2,1-9H3 |
Clé InChI |
LTXIQCIVTVZGOA-UHFFFAOYSA-N |
SMILES canonique |
CC1CP(C2C1CCC2(C)C)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole](/img/structure/B14258860.png)


![tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane](/img/structure/B14258894.png)
![7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione](/img/structure/B14258897.png)
![Silane, tetrakis[3-(trichlorosilyl)propyl]-](/img/structure/B14258901.png)

![Thiophene, 2,5-bis[4-(2-thienyl)phenyl]-](/img/structure/B14258915.png)

![Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14258928.png)


![Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate](/img/structure/B14258947.png)

